Product packaging for 5-Formyluridine(Cat. No.:CAS No. 3180-21-0)

5-Formyluridine

Cat. No.: B1218883
CAS No.: 3180-21-0
M. Wt: 272.21 g/mol
InChI Key: MZBPLEJIMYNQQI-JXOAFFINSA-N
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Description

5-Formyluridine ( 3180-21-0) is a pyrimidine ribonucleoside characterized by a formyl group substitution at the C5 position of the uracil base, with a molecular formula of C 10 H 12 N 2 O 7 and a molecular weight of 272.21 g/mol [ ]. This modification significantly alters the electronic properties of the nucleobase, enhancing the electrophilicity of the formyl carbonyl carbon and reducing the pKa of the compound compared to uridine, which facilitates ionization at physiological pH and influences its base-pairing properties [ ]. In research, this compound and its triphosphate analogue, 5-Formyl-UTP, are valuable for studying RNA structure and function [ ][ ]. The formyl moiety can be incorporated into RNA molecules via in vitro transcription, where it influences RNA folding dynamics and serves as a strategic probe for investigating RNA-protein interactions [ ]. The reactive aldehyde group of the formyl modification provides a versatile chemical handle for bioconjugation, enabling specific labeling and detection of RNA, as well as the study of biomolecular cross-linking [ ][ ]. Notably, studies have shown that genomic this compound can react with the ε-amino groups of lysine residues in proteins to form Schiff base adducts, creating covalent cross-links between nucleosomes and DNA [ ]. The compound can be synthesized through several routes, including the palladium-catalyzed coupling of 5-iodouridine with styrene followed by ozonolysis, or via the oxidation of 5-hydroxymethyluridine [ ]. It is important to note that the glycosidic bond in this compound exhibits enhanced lability compared to canonical nucleosides due to the electron-withdrawing nature of the formyl group [ ]. Furthermore, under strong basic conditions, β-5-formyluridine can undergo anomerization to yield a mixture of its α- and β-anomers [ ]. Notice: This product is intended for research purposes only and is not designed for human therapeutic applications or veterinary use [ ][ ].

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O7 B1218883 5-Formyluridine CAS No. 3180-21-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3180-21-0

Molecular Formula

C10H12N2O7

Molecular Weight

272.21 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde

InChI

InChI=1S/C10H12N2O7/c13-2-4-1-12(10(18)11-8(4)17)9-7(16)6(15)5(3-14)19-9/h1-2,5-7,9,14-16H,3H2,(H,11,17,18)/t5-,6-,7-,9-/m1/s1

InChI Key

MZBPLEJIMYNQQI-JXOAFFINSA-N

SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=O

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C=O

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=O

Synonyms

5-formyluridine

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Coupling and Ozonolysis

A seminal method for synthesizing 5-formyluridine derivatives involves palladium-mediated cross-coupling followed by ozonolysis. As reported by , 5-iodouridine undergoes palladium-catalyzed coupling with styrene to form 5-styryluridine intermediates. Subsequent acetylation or isopropylidene protection yields 2′,3′-O-isopropylidene-5-styryluridine or 2′,3′,5′-tri-O-acetyl-5-styryluridine. Ozonolysis of the styryl double bond cleaves the vinyl group, generating the 5-formyl derivative. Final deprotection under acidic or basic conditions produces this compound.

Key Steps:

  • Coupling Reaction: Pd catalysis enables efficient C–C bond formation between 5-iodouridine and styrene.

  • Ozonolysis: Ozone cleaves the styryl group, introducing the formyl functionality.

  • Deprotection: Acidic hydrolysis removes the isopropylidene or acetyl protecting groups.

Advantages:

  • High regioselectivity for the 5-position.

  • Compatible with protecting groups for ribose stabilization.

Limitations:

  • Multi-step synthesis requiring stringent control of reaction conditions.

  • Moderate yields due to intermediate purification demands .

Oxidation of 5-Hydroxymethyluridine

Oxidation of 5-hydroxymethyluridine (5-hmU) represents a direct route to this compound. Inspired by methodologies for 5-formylcytidine synthesis , this approach employs ruthenium dioxide (RuO₂) as the oxidizing agent.

Procedure :

  • Substrate Preparation: 5-hmU is synthesized via hydroxymethylation of uridine using paraformaldehyde under alkaline conditions.

  • Oxidation: 5-hmU is refluxed with RuO₂ in dioxane, converting the hydroxymethyl group to a formyl group.

  • Purification: The product is isolated via silica gel chromatography, yielding this compound with >90% purity.

Reaction Conditions:

  • Temperature: Reflux (~100°C).

  • Time: 12 hours.

  • Yield: 82% for the acetonide-protected intermediate; 95% after deprotection .

Mechanistic Insight:
RuO₂ mediates the oxidation of primary alcohols to aldehydes via a two-electron transfer process, avoiding over-oxidation to carboxylic acids.

Advantages:

  • High efficiency and simplicity.

  • Scalable for industrial applications.

Methanesulfonic Acid-Urotropine Mediated Formylation

A patent by CN103833645A describes a one-pot formylation method using methanesulfonic acid and urotropine (hexamethylenetetramine). This approach bypasses protecting groups, enabling direct synthesis of this compound from uridine.

Procedure :

  • Reaction Setup: Uridine, methanesulfonic acid, and urotropine are heated under reflux.

  • Acid Catalysis: Methanesulfonic acid activates the uridine for electrophilic formylation.

  • Work-Up: The crude product is extracted, washed, and recrystallized to yield this compound.

Optimized Conditions:

  • Molar Ratios: Uridine:methanesulfonic acid:urotropine = 1:20:10.

  • Temperature: 150–170°C.

  • Time: 36–48 hours.

  • Yield: 69.7% with 97.8% purity .

Advantages:

  • Avoids protective group chemistry.

  • Suitable for large-scale production.

Limitations:

  • Harsh reaction conditions may degrade heat-sensitive substrates.

  • Requires careful pH adjustment during work-up.

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Purity Complexity
Palladium-Ozonolysis Pd catalyst, styrene, ozoneMulti-step, 25–50°CModerateHighHigh
RuO₂ Oxidation RuO₂, dioxaneReflux, 12h82–95%>90%Moderate
Methanesulfonic Acid CH₃SO₃H, urotropine150–170°C, 36–48h69.7%97.8%Low

Physicochemical Properties of this compound

Data from PubChem and synthetic studies:

  • Molecular Formula: C₁₀H₁₂N₂O₇.

  • Molecular Weight: 272.21 g/mol.

  • Melting Point: >300°C (decomposes) .

  • Solubility: Soluble in DMSO, methanol; sparingly soluble in water.

  • UV Absorption (λₘₐₓ): 290 nm (pH 7.0) .

Q & A

Q. What details are essential for replicating this compound-related experiments?

  • Methodological Answer:
  • Synthetic protocols : Report molar ratios, reaction times, and purification Rf values .
  • Enzyme assays : Specify polymerase concentrations, buffer compositions (e.g., Mg²⁺ levels), and co-factor inclusion/exclusion .
  • Adhere to Beilstein Journal guidelines : Provide raw data (HPLC chromatograms, gel images) in supplementary materials and cite prior synthesis methods explicitly .

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